Methyl 3-amino-2-hydroxy-3-phenylpropanoate hcl

Catalog No.
S12560438
CAS No.
133153-70-5
M.F
C10H14ClNO3
M. Wt
231.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-2-hydroxy-3-phenylpropanoate hcl

CAS Number

133153-70-5

Product Name

Methyl 3-amino-2-hydroxy-3-phenylpropanoate hcl

IUPAC Name

methyl 3-amino-2-hydroxy-3-phenylpropanoate;hydrochloride

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7;/h2-6,8-9,12H,11H2,1H3;1H

InChI Key

LOIPCOSNSDEXGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)N)O.Cl

Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride is an organic compound with the molecular formula C10H14ClNO3. It is a derivative of phenylalanine, an essential amino acid, and is recognized for its unique structural properties, which make it valuable in various chemical and pharmaceutical applications. The compound features a hydroxyl group, an amino group, and a phenyl ring, contributing to its reactivity and biological activity .

  • Oxidation: The compound can undergo oxidation reactions, typically using agents like potassium permanganate or hydrogen peroxide. These reactions often yield corresponding ketones or carboxylic acids.
  • Reduction: Reduction with lithium aluminum hydride can convert the compound into various alcohol derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to N-alkyl or N-acyl derivatives when treated with alkyl halides or acyl chlorides.

This compound is utilized in biological research to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structure allows it to serve as a model for understanding the behavior of similar molecules in biological systems. Moreover, derivatives of methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride are being explored for their potential therapeutic effects, particularly in modulating neurotransmitter activity and treating neurological disorders .

The synthesis of methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride typically involves several steps:

  • Starting Material: The synthesis often begins with phenylalanine or its derivatives.
  • Protection of Functional Groups: Protecting groups may be used to shield reactive sites during subsequent reactions.
  • Formation of the Hydroxy Group: Hydroxylation can be achieved through various methods, such as using oxidizing agents.
  • Amine Introduction: The amino group is introduced via amination reactions.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the base form with hydrochloric acid .

Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride has diverse applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceuticals and bioactive compounds.
  • Research: In biological studies, it aids in understanding enzyme interactions and mechanisms.
  • Industrial Uses: The compound is crucial in the large-scale synthesis of drugs and fine chemicals due to its structural versatility .

The interactions of methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride with biological targets are significant for its biological activity. The hydroxyl and amino groups facilitate hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity effectively. Understanding these interactions helps elucidate its potential therapeutic roles .

Methyl 3-amino-2-hydroxy-3-phenylpropanoate hydrochloride shares similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaCAS NumberSimilarity
Methyl 2-amino-3-phenylpropanoate hydrochlorideC10H14ClNO25619-07-81.00
(R)-Methyl 2-amino-3-phenylpropanoate hydrochlorideC10H14ClNO27524-50-71.00
(S)-Methyl 2-amino-3-phenylpropanoateC10H13NO22577-90-40.98
Ethyl (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate HydrochlorideC11H15ClN O3257947-33-4Unique

These compounds exhibit structural similarities but differ in their functional groups or stereochemistry, which can influence their biological activities and applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

231.0662210 g/mol

Monoisotopic Mass

231.0662210 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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